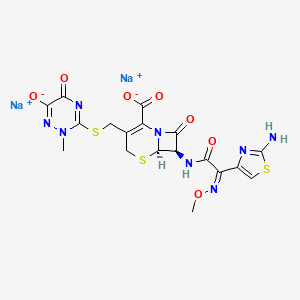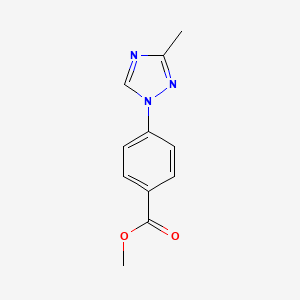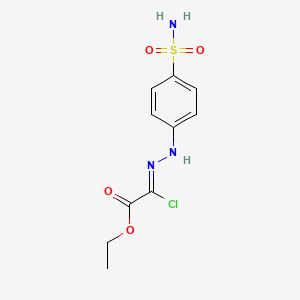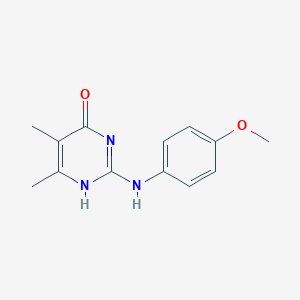![molecular formula C17H17N5O3 B7910683 methyl 2-[(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-5-ylamino)ethylidene]pyrazol-3-yl]acetate](/img/structure/B7910683.png)
methyl 2-[(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-5-ylamino)ethylidene]pyrazol-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “methyl 2-[(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-5-ylamino)ethylidene]pyrazol-3-yl]acetate” is a chemical entity with unique properties and applications It is known for its significant role in various scientific and industrial fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “methyl 2-[(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-5-ylamino)ethylidene]pyrazol-3-yl]acetate” involves specific reaction conditions and reagents. The preparation methods typically include the formation of inclusion complexes with cyclodextrins. This process involves the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion .
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up to meet the demand for its applications. The methods used in industrial production are optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for various uses.
Chemical Reactions Analysis
Types of Reactions: Compound “methyl 2-[(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-5-ylamino)ethylidene]pyrazol-3-yl]acetate” undergoes several types of chemical reactions, including combination, decomposition, single-replacement, double-replacement, and combustion reactions . These reactions are fundamental to understanding the behavior and reactivity of the compound.
Common Reagents and Conditions: The reactions involving compound “this compound” often require specific reagents and conditions. For example, combination reactions may involve the use of elements like sodium and chlorine, while decomposition reactions might require heat or light to break down the compound into simpler substances .
Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. For instance, a combination reaction with oxygen might produce oxides, while a decomposition reaction could yield elemental forms of the compound’s constituents .
Scientific Research Applications
Compound “methyl 2-[(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-5-ylamino)ethylidene]pyrazol-3-yl]acetate” has a wide range of scientific research applications. It is used in fields such as chemistry, biology, medicine, and industry. In chemistry, it is studied for its reactivity and potential as a reagent. In biology and medicine, it may be explored for its effects on biological systems and potential therapeutic uses. Industrial applications include its use in manufacturing processes and product development .
Mechanism of Action
Comparison with Other Similar Compounds: Compound “methyl 2-[(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-5-ylamino)ethylidene]pyrazol-3-yl]acetate” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or reactivity patterns, but “this compound” stands out due to its specific properties and applications .
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
These similar compounds provide a basis for comparison, allowing researchers to understand the distinct characteristics of “methyl 2-[(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-5-ylamino)ethylidene]pyrazol-3-yl]acetate” and its potential advantages in various applications .
Properties
IUPAC Name |
methyl 2-[(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-5-ylamino)ethylidene]pyrazol-3-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-11(19-14-8-9-18-20-14)16-13(10-15(23)25-2)21-22(17(16)24)12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H2,18,19,20)/b16-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSJDMNSAMVCCI-LFIBNONCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=NN(C1=O)C2=CC=CC=C2)CC(=O)OC)NC3=CC=NN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\1/C(=NN(C1=O)C2=CC=CC=C2)CC(=O)OC)/NC3=CC=NN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(Chloromethyl)-3-(tetrahydrofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7910628.png)

![Potassium [4-(2-methoxyethylamine-1-carbonyl)phenyl]trifluoroborate](/img/structure/B7910633.png)




![1-chloro-9H-indeno[2,1-c]pyridin-9-one](/img/structure/B7910664.png)
![(2Z)-2-[(3Z)-6-nitro-3-phenacylidene-1,4-dihydroquinoxalin-2-ylidene]-1-phenylethanone](/img/structure/B7910670.png)
![7-[(4-chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-8-methyl-4,9-dihydro-2H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B7910687.png)


